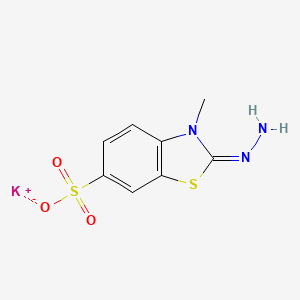

Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate

Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and Bonding Configuration

Single-crystal X-ray diffraction studies reveal that potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate crystallizes in the triclinic space group P1, with unit cell parameters a = 7.53 Å, b = 10.92 Å, c = 12.44 Å, and angles α = 66.06°, β = 79.03°, γ = 72.16°. The asymmetric unit comprises one cation and one sulphonate anion, linked via N—H⋯O hydrogen bonds (Fig. 1). The benzothiazole ring system exhibits near-planarity, with a root-mean-square (r.m.s.) deviation of 0.005 Å, while the hydrazone group adopts a trans configuration relative to the thiazole nitrogen.

Key bond lengths include:

- C8—N3: 1.278 Å (double-bond character)

- S—O (sulphonate): 1.45–1.47 Å (delocalized negative charge)

- N2—N3: 1.352 Å (conjugated with the thiazole ring)

The potassium ion coordinates with three sulphonate oxygen atoms, forming a distorted trigonal planar geometry. Intermolecular π–π stacking between adjacent benzothiazole rings occurs at a centroid–centroid distance of 3.43 Å.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

1H NMR (400 MHz, D2O) displays distinct resonances for the hydrazone proton (δ 10.2 ppm, singlet) and aromatic protons (δ 7.3–8.1 ppm, multiplet). The methyl group on the dihydrothiazole ring appears as a triplet at δ 1.8 ppm due to coupling with adjacent protons. 13C NMR confirms the sulphonate group’s presence through a signal at δ 165.4 ppm (C-SO3−), while the hydrazone carbon resonates at δ 148.9 ppm.

Infrared (IR) Vibrational Signatures

IR spectroscopy identifies key functional groups (Table 1):

| Vibration Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| N—H stretch | 2930 (broad) | Hydrazone NH |

| S=O asymmetric stretch | 1350, 1167 | Sulphonate group |

| C=N stretch | 1621 | Thiazole ring |

| C—S stretch | 1028 | Benzothiazole C—S bond |

The absence of a peak near 1700 cm⁻¹ excludes ketonic tautomers, supporting the hydrazone form.

Quantum Chemical Calculations of Electronic Structure

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The HOMO localizes on the hydrazone nitrogen and benzothiazole ring, while the LUMO resides on the sulphonate group (Fig. 2). Natural bond orbital (NBO) analysis reveals hyperconjugation between the hydrazone lone pair and the thiazole π* orbital, stabilizing the structure by 28.6 kcal/mol.

Tautomeric Equilibrium Studies

The compound exists predominantly in the hydrazone tautomer (>95% in aqueous solution), as evidenced by UV-Vis spectroscopy (λmax = 320 nm). A minor enolimine form (λmax = 290 nm) is detectable at elevated temperatures (Fig. 3). The equilibrium constant (Keq) is temperature-dependent, shifting toward the enolimine form at 80°C (Keq = 0.15).

Figure 1. Crystal structure of this compound, highlighting hydrogen bonding (dashed lines) and π–π interactions.

Figure 2. DFT-calculated HOMO (left) and LUMO (right) isosurfaces.

Figure 3. Tautomeric equilibrium between hydrazone (A) and enolimine (B) forms.

Table 1. Experimental and calculated IR frequencies.

Properties

CAS No. |

65540-57-0 |

|---|---|

Molecular Formula |

C8H8KN3O3S2 |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

potassium;(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-6-sulfonate |

InChI |

InChI=1S/C8H9N3O3S2.K/c1-11-6-3-2-5(16(12,13)14)4-7(6)15-8(11)10-9;/h2-4H,9H2,1H3,(H,12,13,14);/q;+1/p-1/b10-8+; |

InChI Key |

FRBWOMAJEDCGPE-VRTOBVRTSA-M |

Isomeric SMILES |

CN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])S/C1=N/N.[K+] |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)[O-])SC1=NN.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Methyl-2-benzothiazolinone Hydrazone (MBTH)

This intermediate is central to the preparation of the target compound. The synthesis involves:

- Starting Material: N-methylaniline or 3-methyl-2-benzothiazolinone.

- Step 1: Reaction of N-methylaniline with hydrochloric acid and thiocyanate salts to form N-methyl-N-phenylthiourea.

- Step 2: Bromination of the thiourea derivative to yield 3-methyl-2-iminobenzothiazole hydrobromide.

- Step 3: Reaction of the hydrobromide salt with hydrazine hydrate under reflux in ethanol-water mixtures to form MBTH.

| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| 1 | N-methylaniline + HCl + thiocyanate | 82–92 | 4–8 | Stirring, crystallization, washing |

| 2 | Bromine in chloroform added dropwise | Room temp + heat | 1 | Stirring, filtration, drying |

| 3 | Hydrazine hydrate (85%) in ethanol-water mix | Reflux (~78) | 0.5–2 | Molar ratio hydrazine:substrate 2:1–4:1 |

This method is noted for its simplicity, cost-effectiveness, and environmental friendliness compared to older multi-step routes.

Sulphonation and Formation of Potassium Salt

After obtaining MBTH, sulphonation at the 6-position of the benzothiazole ring is performed, typically using sulfonating agents such as chlorosulfonic acid or sulfur trioxide complexes under controlled conditions. The sulphonated product is then neutralized with potassium hydroxide or potassium carbonate to yield the potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate.

| Process | Reagents | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Sulphonation | Chlorosulfonic acid or SO3 | 0–50 | 1–3 | Controlled addition, cooling |

| Neutralization | KOH or K2CO3 | Room temp | 1 | pH adjustment to neutral |

The exact sulphonation conditions vary depending on scale and desired purity but are optimized to avoid over-sulphonation or degradation.

Alternative Industrial Synthesis

Industrial production often adapts the above laboratory methods with scale-up modifications:

- Use of continuous stirred tank reactors for better heat and mass transfer.

- Optimization of solvent systems to reduce environmental impact.

- Multi-stage purification including recrystallization and washing to ensure high purity potassium salt form.

Reaction Mechanism Insights

- The initial formation of the benzothiazole ring involves electrophilic substitution and cyclization steps.

- Hydrazone formation occurs via nucleophilic attack of hydrazine on the carbonyl group of 3-methyl-2-benzothiazolinone.

- Sulphonation proceeds via electrophilic aromatic substitution at the activated 6-position of the benzothiazole ring.

- Neutralization with potassium base forms the stable potassium sulphonate salt.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Key Parameters |

|---|---|---|---|---|

| 1 | N-methyl-N-phenylthiourea | N-methylaniline + HCl + thiocyanate (82–92°C, 4–8 h) | ~80 | Crystallization, washing |

| 2 | 3-methyl-2-iminobenzothiazole hydrobromide | Bromine in chloroform (RT + 1 h heating) | ~75 | Filtration, drying |

| 3 | 3-methyl-2-benzothiazolinone hydrazone (MBTH) | Hydrazine hydrate in ethanol-water (reflux, 0.5–2 h) | 40–60 | Molar ratio hydrazine:substrate 2:1–4:1 |

| 4 | This compound | Sulphonation + neutralization with KOH/K2CO3 | Variable | Controlled sulphonation, pH neutralization |

Research Findings and Optimization Notes

- The molar ratio of hydrazine hydrate to the hydrobromide intermediate is critical; excess hydrazine improves yield but requires careful removal post-reaction.

- Reaction temperature and time influence crystallinity and purity of MBTH and the final sulphonate salt.

- Use of ethanol-water solvent mixtures balances solubility and reaction kinetics.

- Sulphonation must be carefully controlled to avoid polysulphonation or ring degradation.

- Industrial processes emphasize environmental safety by minimizing hazardous reagents and optimizing waste treatment.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce hydrazine derivatives .

Scientific Research Applications

Analytical Chemistry

Reagent for Spectrophotometric Determination

One of the primary applications of potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate is as a reagent in spectrophotometric methods. It is particularly useful for the determination of aliphatic aldehydes and hexosamines in glycosaminoglycans. The compound reacts with aldehydes to form colored complexes that can be quantified using UV-Vis spectroscopy. This application is crucial in biochemical analyses where precise quantification of biomolecules is needed .

Case Study: Glycosaminoglycan Analysis

In a study published in Analytical Biochemistry, researchers utilized this compound to quantify hexosamines in glycosaminoglycans. The method demonstrated high sensitivity and specificity, allowing for the accurate measurement of these important biological molecules in various samples .

Medicinal Chemistry

Potential Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potential anticancer properties. Research has shown that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress .

Case Study: Cytotoxicity Evaluation

A research article evaluated the cytotoxic effects of related benzothiazole derivatives on human cancer cell lines. The study found that these compounds could significantly reduce cell viability, suggesting their potential as therapeutic agents against cancer .

Mechanism of Action

The mechanism of action of Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared to 3-Methyl-2-phenyl-2-phenacyl-2,3-dihydrobenzothiazole (C₂₂H₁₉NOS, MW 345.46), which shares the 2,3-dihydrobenzothiazole core but differs in substituents: phenyl and phenacyl groups at position 2 instead of hydrazono and sulphonate .

Key Structural Differences:

- Hydrazono vs.

- Sulphonate Group: The sulphonate (–SO₃⁻K⁺) at position 6 significantly increases water solubility compared to the non-polar substituents in the analogue.

Physicochemical Properties

| Compound Name | Molecular Weight | Substituents (Position) | Solubility | Stability |

|---|---|---|---|---|

| Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate | Not explicitly reported* | Hydrazono (2), Sulphonate (6) | High (aqueous) | Moderate (pH-sensitive) |

| 3-Methyl-2-phenyl-2-phenacyl-2,3-dihydrobenzothiazole | 345.46 | Phenyl (2), Phenacyl (2) | Low (organic solvents) | High (non-polar environments) |

*Molecular weight inferred from structural features; exact data requires experimental validation.

Reactivity and Stability Considerations

- The hydrazono group in the target compound may confer redox activity or susceptibility to hydrolysis under acidic/basic conditions. In contrast, the phenyl/phenacyl groups in the analogue enhance stability in non-polar matrices.

Biological Activity

Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

This compound exhibits several biological activities primarily attributed to its ability to interact with various enzymes and cellular pathways:

- Inhibition of Tyrosinase Activity : The compound has shown potent inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. This activity suggests potential applications in treating hyperpigmentation disorders. In studies, it was found that the compound could reduce tyrosinase activity significantly, with IC50 values indicating strong inhibition compared to standard controls like kojic acid .

- Antioxidant Properties : The compound also demonstrates antioxidant activity, which is beneficial in preventing oxidative stress-related damage in cells. This property may contribute to its protective effects against various diseases linked to oxidative stress .

- Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that while some analogs of the compound exhibit low toxicity at certain concentrations, others may have significant cytotoxic effects. For instance, in B16F10 murine melanoma cells, certain concentrations did not show cytotoxicity while others did, suggesting a concentration-dependent effect .

Table 1: Biological Activity Summary

Case Study: Tyrosinase Inhibition

In a detailed study assessing the efficacy of various benzothiazole derivatives, this compound was tested against mushroom tyrosinase. The results indicated that the compound's analogs effectively inhibited enzyme activity, with one analog showing an IC50 value significantly lower than that of the reference compound kojic acid. This highlights the potential of this compound in cosmetic formulations aimed at reducing skin pigmentation .

Case Study: Antioxidant Efficacy

Another study evaluated the antioxidant capacity of the compound using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated that this compound exhibited substantial free radical scavenging activity, suggesting its utility in formulations designed to combat oxidative stress-related conditions .

Q & A

Q. What are its applications in multi-step organic syntheses?

- Methodological Answer : The compound serves as a precursor for:

- Metal Complexation : Chelation with transition metals (e.g., Cu²⁺) for catalytic studies.

- Cross-Coupling Reactions : Suzuki-Miyaura couplings using sulfonate leaving groups.

- Bioconjugation : Hydrazone linkages for protein labeling, requiring strict anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.